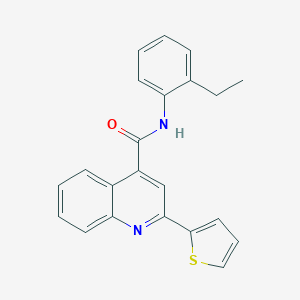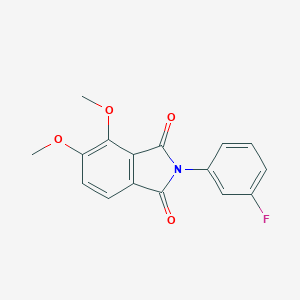![molecular formula C24H17N3O3S2 B440749 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide CAS No. 327106-31-0](/img/structure/B440749.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide” is a chemical compound that likely contains a benzothiazole ring structure, which is common in many biologically active compounds . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumor, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, and more .
Molecular Structure Analysis
The molecular structure of “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide” likely includes a benzothiazole ring, which is a fused ring structure formed by the fusion of a thiazole ring with a benzene ring . This structure is present in many naturally occurring products and is responsible for the medicinal, pharmacological, and pharmaceutical applications of such natural products .
Chemical Reactions Analysis
Benzothiazole derivatives, such as “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide”, are known to react with various compounds. For example, a study found that methylsulfonyl benzothiazole (MSBT) selectively and effectively blocks protein thiols .
Applications De Recherche Scientifique
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. The sulfonyl and quinoline groups in this compound may contribute to its potential as an antibacterial and antifungal agent . Research could explore its efficacy against specific pathogens, optimizing its structure for better activity.
Anti-Cancer Properties
The quinoline carboxamide moiety is often associated with anti-cancer activity. This compound could be investigated for its ability to inhibit cancer cell growth, particularly in cancers where benzothiazoles have shown promise, such as leukemia and breast cancer .
Enzyme Inhibition
Compounds with benzothiazole structures have been studied as inhibitors of various enzymes, such as falcipain and endothelial lipase . This compound’s specific enzyme targets could be identified, leading to potential therapeutic applications.
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives makes them candidates for treating neurodegenerative diseases. This compound could be examined for its effectiveness in protecting neuronal cells, possibly offering insights into treatments for conditions like Parkinson’s disease .
Anti-Diabetic Activity
Benzothiazole derivatives have shown hypoglycemic activity, suggesting a role in managing diabetes. This compound could be assessed for its ability to regulate blood sugar levels and its mechanism of action in metabolic pathways .
OLED Material Development
Due to their electrophosphorescent properties, benzothiazole compounds are used in OLEDs. The specific compound could be explored for its utility in creating more efficient and durable OLED materials, contributing to advancements in display technology .
Each of these applications offers a rich field for scientific inquiry, with the potential for this compound to contribute significantly to various areas of research and development. The structural diversity and pharmacological properties of benzothiazole derivatives make them particularly versatile in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses.
Mode of Action
The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its function . This results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged stimulation of the postsynaptic membrane.
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the breakdown of acetylcholine by AChE . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in overstimulation of the postsynaptic neuron.
Result of Action
The inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses . This can have various effects at the cellular level, depending on the specific cells and tissues involved. In the context of Alzheimer’s disease, for example, this could potentially enhance cholinergic transmission, which is typically impaired in this condition .
Propriétés
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S2/c1-32(29,30)16-11-12-20-22(13-16)31-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYNQHZFVSXDMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)
![6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440709.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B440737.png)
![N-Cyclohexyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B440759.png)
![4-[({2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-2-{4-nitrophenyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440763.png)
![9,9-Dimethyl-5-(2-methylpropanoyl)-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440769.png)

![2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440774.png)


![11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440793.png)
![2-(4-methylphenoxy)-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]acetamide](/img/structure/B440800.png)